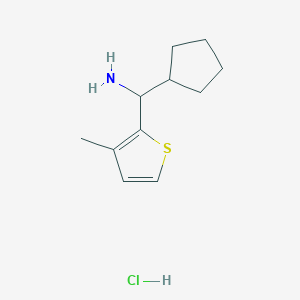

Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride

CAS No.: 1864058-66-1

Cat. No.: VC3096486

Molecular Formula: C11H18ClNS

Molecular Weight: 231.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864058-66-1 |

|---|---|

| Molecular Formula | C11H18ClNS |

| Molecular Weight | 231.79 g/mol |

| IUPAC Name | cyclopentyl-(3-methylthiophen-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H17NS.ClH/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9;/h6-7,9-10H,2-5,12H2,1H3;1H |

| Standard InChI Key | QDCBZOIFNCQVIT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)C(C2CCCC2)N.Cl |

| Canonical SMILES | CC1=C(SC=C1)C(C2CCCC2)N.Cl |

Introduction

Chemical Structure and Classification

Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride belongs to the class of heterocyclic compounds containing a thiophene ring system. The structure consists of a 3-methylthiophene core with a methylene bridge connecting to a cyclopentyl group and an amine functionality. The compound exists as a hydrochloride salt, which typically enhances stability and solubility compared to the free base form.

Structural Components

The compound comprises several key structural elements:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

A methyl group at position 3 of the thiophene ring

-

A methylene linker connected to position 2 of the thiophene

-

A cyclopentyl group attached to the amine

-

A protonated amine forming a salt with hydrochloride

Relationship to Known Compounds

This compound shares structural similarities with other methylthiophene derivatives such as (5-methylthiophen-2-yl)methanamine, which has known physical properties including a molecular weight of 127.21 for its base structure and a boiling point of 198.8°C at 760 mmHg . The positioning of the methyl group at the 3-position rather than the 5-position in our target compound would likely influence its electronic properties and reactivity profile.

Physical and Chemical Properties

Predicted Properties

Based on structural analysis and comparison with similar thiophene derivatives, the following properties can be estimated for Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride:

Stability Considerations

Synthetic Approaches

Reductive Amination Route

A viable approach would involve reductive amination between 3-methylthiophene-2-carbaldehyde and cyclopentylamine, followed by salt formation:

-

Formylation of 3-methylthiophene at the 2-position

-

Condensation with cyclopentylamine to form an imine

-

Reduction using NaBH₃CN or NaBH₄

-

Treatment with HCl to form the hydrochloride salt

This approach aligns with synthetic methods described for related compounds in the literature, where NaBH₃CN and NaBH₄ are commonly employed as reducing agents .

Purification Methods

Purification of the final compound would likely involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for intermediate products

-

Potential use of chiral separation techniques if stereochemical purity is required

Structure-Activity Relationship Considerations

Key Structural Features Influencing Activity

Several structural elements likely contribute to the compound's potential biological activities:

-

The thiophene ring provides a planar, electron-rich aromatic system capable of π-π interactions with protein binding pockets

-

The methyl group at position 3 influences electronic distribution and potentially enhances lipophilicity

-

The cyclopentyl group adds conformational constraints and hydrophobicity

-

The protonated amine provides a charged interaction site for protein binding

Analytical Characterization Methods

Spectroscopic Analysis

For complete characterization of Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride, the following analytical techniques would be applicable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR would include:

-

Thiophene ring protons (typically 6.7-7.5 ppm)

-

Methyl group (singlet around 2.2-2.5 ppm)

-

Methylene linker protons (around 3.8-4.2 ppm)

-

Cyclopentyl protons (multiple signals between 1.5-2.0 ppm)

-

Amine protons (broad signal, chemical shift dependent on pH)

Mass Spectrometry

Mass spectral analysis would likely show a characteristic fragmentation pattern including:

-

Molecular ion peak

-

Loss of the cyclopentyl group

-

Fragmentation at the methylene bridge

-

Thiophene ring-related fragment ions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume